2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Description

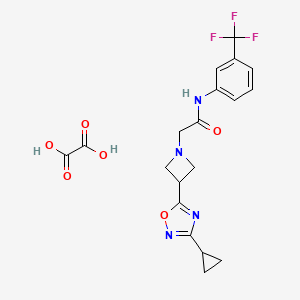

This compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group, an azetidine ring, and an acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. The oxalate salt form enhances solubility, a common strategy for improving bioavailability in drug development. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, making it a pharmacophore in enzyme inhibitors (e.g., FLAP inhibitors) . The trifluoromethyl group contributes to enhanced lipophilicity and target binding, as seen in anti-inflammatory agents .

Properties

IUPAC Name |

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O2.C2H2O4/c18-17(19,20)12-2-1-3-13(6-12)21-14(25)9-24-7-11(8-24)16-22-15(23-26-16)10-4-5-10;3-1(4)2(5)6/h1-3,6,10-11H,4-5,7-9H2,(H,21,25);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRZBHCQPULIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate exhibits a range of biological activities, primarily due to its structural features that include a cyclopropyl group and an oxadiazole moiety. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight : 375.34 g/mol

CAS Number : 1220030-04-5

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives, including those with cyclopropyl substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anticancer Properties

The structural characteristics of this compound suggest that it may interfere with cancer cell proliferation. Compounds containing oxadiazole rings have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways . Specifically, the presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of such compounds, potentially improving their efficacy against tumor cells.

3. Neuroprotective Effects

Some derivatives of oxadiazoles have demonstrated neuroprotective properties in preclinical models. They are believed to exert these effects by modulating neurotransmitter levels and reducing oxidative stress . The cyclopropyl moiety may contribute to enhanced blood-brain barrier permeability, allowing for better therapeutic outcomes in neurodegenerative diseases.

The biological activity of This compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways critical for cancer progression.

- Cell Membrane Disruption : Antimicrobial studies indicate that these compounds can disrupt bacterial cell membranes, leading to cell death .

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial activity. For instance, compounds containing the 1,2,4-oxadiazole moiety have been shown to possess antibacterial and antifungal properties comparable to conventional antibiotics . The presence of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to the target compound have demonstrated significant growth inhibition against various cancer cell lines, including ovarian and brain cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases . The specific structural features of the compound may contribute to its ability to modulate inflammatory responses.

Synthesis and Characterization

The synthesis of 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxadiazole ring or modifications to the azetidine moiety can significantly influence its pharmacological profile. For example, the introduction of different functional groups may enhance selectivity towards specific biological targets or improve solubility in biological media .

Case Studies

Several case studies have documented the therapeutic potential of similar oxadiazole derivatives:

Chemical Reactions Analysis

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety is a nitrogen- and oxygen-containing heterocycle known for its stability under physiological conditions but susceptibility to nucleophilic or electrophilic attacks under specific reaction environments.

-

Electrophilic substitution : The 5-position of 1,2,4-oxadiazole is typically more reactive. Derivatives may undergo halogenation or nitration under acidic conditions.

-

Ring-opening reactions : Strong reducing agents (e.g., LiAlH4) can reduce oxadiazoles to amidines, though no experimental evidence exists for this compound .

Azetidine Ring Reactivity

The azetidine (4-membered nitrogen ring) is strained, making it prone to ring-opening or functionalization:

-

Nucleophilic substitution : The azetidine’s tertiary amine may react with alkyl halides or acylating agents.

-

Ring expansion : Under thermal or acidic conditions, azetidines can rearrange into larger heterocycles (e.g., pyrrolidines).

Amide and Trifluoromethylphenyl Group Reactivity

-

Amide hydrolysis : The acetamide group may undergo acid- or base-catalyzed hydrolysis to yield carboxylic acids, though steric hindrance from the azetidine and trifluoromethylphenyl groups could slow reactivity.

-

Electrophilic aromatic substitution : The trifluoromethylphenyl group’s electron-withdrawing nature directs electrophiles to meta/para positions, but substitution is unlikely without activating groups.

Oxalate Salt Behavior

The oxalate counterion may dissociate in polar solvents (e.g., water or DMSO), altering solubility and reactivity. Protonation of the free base could occur under acidic conditions.

Synthetic Pathways (Hypothetical)

While the exact synthesis of this compound is undocumented, analogous structures suggest potential routes:

-

Oxadiazole formation : Cyclocondensation of amidoximes with cyclopropanecarboxylic acid derivatives.

-

Azetidine coupling : Mitsunobu or nucleophilic substitution reactions to attach the azetidine to the oxadiazole.

-

Acetamide linkage : Amide bond formation between the azetidine and trifluoromethylphenyl-aniline.

Data Table: Predicted Reactivity of Functional Groups

| Functional Group | Reaction Type | Conditions | Expected Products |

|---|---|---|---|

| 1,2,4-Oxadiazole | Electrophilic substitution | HNO3/H2SO4, 0–5°C | Nitro-oxadiazole derivatives |

| Azetidine | Alkylation | R-X, base, polar aprotic solvent | Quaternary ammonium salts |

| Acetamide | Hydrolysis | HCl/H2O, reflux | Carboxylic acid + amine |

| Trifluoromethylphenyl | Halogenation | Cl2/FeCl3 | Chlorinated aryl derivatives |

Research Gaps and Recommendations

-

No peer-reviewed studies explicitly address this compound’s reactivity. Patent US9415037B2 discusses structurally related oxadiazole-azetidine analogs but focuses on pharmacological activity rather than chemical transformations.

-

Experimental validation (e.g., stability studies, reaction screening) is required to confirm these hypotheses.

For authoritative data, consult specialized databases like Reaxys or SciFinder, or primary literature on oxadiazole-azetidine hybrids.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Table 1: Key Structural and Bioactive Comparisons

Key Observations:

- Oxadiazole Core : The target compound and BI 665915 share the 1,2,4-oxadiazole motif, which confers strong binding to enzymes like FLAP. However, the cyclopropyl and azetidine groups in the target may alter steric interactions compared to BI 665915’s pyrazole and dimethylacetamide .

- Trifluoromethylphenyl Group: This substituent is prevalent in anti-inflammatory agents (e.g., celecoxib).

- Synthetic Routes : The target compound’s synthesis likely parallels methods for BI 665915 (cesium carbonate-mediated coupling) and hydroxyacetamide derivatives (reflux with catalysts like zeolite) .

Table 2: Pharmacokinetic Comparisons

Key Observations:

- The oxalate salt of the target compound likely enhances solubility compared to neutral analogs, a critical factor in oral bioavailability.

- BI 665915’s optimization for low CYP3A4 interaction risk suggests that similar strategies (e.g., cyclopropyl substitution) in the target compound may improve safety .

Structure-Activity Relationship (SAR) Insights

- 1,2,4-Oxadiazole Substitution : Cyclopropyl groups (target compound) vs. phenyl (BI 665915): Smaller substituents may reduce steric hindrance, improving binding to flat enzyme pockets .

- Azetidine vs. Pyrazole Rings : Azetidine’s conformational rigidity could enhance target selectivity compared to pyrazole’s flexibility, but may limit metabolic stability .

- Trifluoromethylphenyl vs. Hydroxyacetamide : The former enhances lipophilicity for membrane penetration, while hydroxyacetamide derivatives prioritize hydrogen bonding for antiproliferative effects .

Preparation Methods

Cyclization of Amidoximes

A common method involves reacting cyclopropanecarboxamide derivatives with hydroxylamine to form amidoximes, followed by cyclization using phosphorus oxychloride (POCl₃).

Reaction Conditions:

Alternative Methods

Dehydration of acylthiosemicarbazides or oxidative cyclization of thioamides has been reported but is less efficient (yields: 50–60%).

Azetidine Ring Synthesis

The azetidine ring is constructed via ring-closing reactions or nucleophilic substitutions.

Ring-Closing via Nucleophilic Substitution

Azetidine derivatives are synthesized from 1,3-dihalopropanes using ammonia or primary amines.

Example Protocol:

Functionalization of Azetidine

The azetidine nitrogen is alkylated or acylated to introduce the oxadiazole moiety. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is often used for deprotonation.

Acetamide Coupling

The azetidine-oxadiazole intermediate is coupled to N-(3-(trifluoromethyl)phenyl)acetamide via a peptide bond formation.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group.

Procedure Summary:

| Step | Reagent/Condition | Role |

|---|---|---|

| 1 | EDCl/HOBt | Activates carboxylic acid |

| 2 | Triethylamine (TEA) | Base for deprotonation |

| 3 | Dichloromethane (DCM) | Solvent |

| 4 | Room temperature, 12h | Reaction conditions |

| Yield | 80–90% |

Alternative Coupling Agents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMSO achieves higher yields (85–92%) but requires rigorous moisture control.

Oxalate Salt Formation

The final step involves converting the free base to the oxalate salt for improved stability and solubility.

Protocol:

- Dissolve the free base in ethyl acetate.

- Add oxalic acid dihydrate (1.0 equivalent).

- Stir at 0–5°C for 2 hours.

- Filter and wash with cold ethyl acetate.

- Dry under vacuum at 50°C.

Key Parameters:

Comparative Analysis of Methods

The table below evaluates key synthetic routes based on yield, scalability, and practicality.

| Method | Steps | Total Yield (%) | Scalability | Challenges |

|---|---|---|---|---|

| POCl₃ Cyclization | 3 | 65–75 | Moderate | Handling corrosive reagents |

| EDCl/HOBt Coupling | 4 | 80–90 | High | Moisture sensitivity |

| HATU Coupling | 4 | 85–92 | Low | Cost of reagents |

Challenges and Optimizations

Purification

Stereochemical Control

Racemization during coupling is mitigated by using low temperatures (-20°C) and bulky bases like DIPEA.

Q & A

Q. What are the critical steps and optimization parameters in synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization, acylation, and condensation. Key parameters include:

- Temperature control (e.g., reflux conditions for cyclization) .

- Solvent selection (polar aprotic solvents like DMF for acylation steps) .

- Catalyst use (e.g., pyridine or zeolites for accelerating condensation reactions) . Yield optimization requires iterative adjustments to reaction time and stoichiometry, validated via TLC or HPLC monitoring .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR spectroscopy (¹H/¹³C) for verifying azetidine and oxadiazole ring formation .

- Mass spectrometry (MS) to confirm molecular weight and detect impurities .

- Infrared spectroscopy (IR) for identifying functional groups (e.g., C=O stretch in acetamide) . Purity assessment typically combines HPLC with UV detection and elemental analysis .

Q. How do the compound’s functional groups influence its bioactivity?

- The 1,2,4-oxadiazole moiety enhances metabolic stability and receptor binding affinity .

- The trifluoromethylphenyl group increases lipophilicity, improving membrane permeability .

- The azetidine ring introduces conformational rigidity, potentially reducing off-target interactions .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported synthetic yields?

Contradictions in yields (e.g., 40–75%) may arise from:

- Catalyst batch variability (e.g., zeolite activation status) .

- Moisture sensitivity during acylation steps, requiring inert atmosphere optimization . A factorial design approach (varying temperature, solvent, and catalyst) with DOE software can identify dominant factors .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Salt formation (oxalate counterion enhances aqueous solubility) .

- Co-solvent systems (e.g., PEG-400/water mixtures) .

- Nanoformulation (liposomes or micelles) to bypass low intrinsic solubility .

Q. How can structural modifications reduce toxicity while retaining bioactivity?

- Azetidine substitution : Replacing cyclopropyl with less reactive groups (e.g., methyl) to mitigate hepatic toxicity .

- Oxadiazole ring modification : Introducing electron-withdrawing groups (e.g., -NO₂) to reduce reactive metabolite formation .

- Prodrug approaches : Masking the acetamide group with enzymatically cleavable linkers .

Q. What methodologies elucidate the compound’s mechanism of action?

- In vitro assays : Target-specific inhibition studies (e.g., kinase or protease panels) .

- Molecular docking : Computational modeling against receptors (e.g., PARP or EGFR homology models) .

- CRISPR-Cas9 screens to identify genetic vulnerabilities linked to the compound’s efficacy .

Q. How can researchers assess metabolic stability and metabolite identification?

- Liver microsome assays (human/rodent) to quantify CYP450-mediated degradation .

- LC-MS/MS for metabolite profiling, focusing on oxadiazole ring cleavage or azetidine oxidation products .

- Stable isotope labeling (e.g., ¹⁸O) to trace metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.